(2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of (2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide follows International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The compound name indicates several key structural features: the "(2E)" designation specifies the trans configuration of the double bond in the propenamide chain, while "N-(2-methoxyphenyl)" identifies the aniline-derived substituent with methoxy substitution at the ortho position. The "3-(5-methylfuran-2-yl)" portion describes the furan ring system with methyl substitution at the 5-position, connected to the enamide framework at the 3-position of the prop-2-enamide chain.
The systematic identification of this compound requires consideration of its multiple stereochemical and constitutional isomers. Related compounds in the literature demonstrate the complexity of nomenclature for such structures, as evidenced by compounds like (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, which shares similar structural features but differs in substitution patterns. The methoxy group positioning at the 2-position of the phenyl ring distinguishes this compound from its 4-methoxy isomer, significantly affecting both nomenclature and chemical properties.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₅H₁₅NO₃, corresponding to a molecular weight of approximately 257.29 grams per mole. This formula reflects the presence of fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, distributed across the methoxyphenyl, methylfuran, and enamide functional groups. The molecular weight calculation accounts for the contributions of each atomic component: carbon (15 × 12.01 = 180.15), hydrogen (15 × 1.008 = 15.12), nitrogen (1 × 14.007 = 14.007), and oxygen (3 × 15.999 = 47.997), totaling 257.274 grams per mole.
Comparative analysis with structurally related compounds provides context for these molecular parameters. For instance, (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide has a molecular formula of C₁₆H₁₄N₂O₃ and molecular weight of 282.29 grams per mole, while (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide exhibits the formula C₁₄H₁₄N₂O₄S with a molecular weight of 306.34 grams per mole. These comparisons illustrate how structural modifications affect molecular composition and weight.
| Parameter | Value | Comparative Compound | Reference Value |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₃ | C₁₆H₁₄N₂O₃ | |
| Molecular Weight | 257.29 g/mol | 282.29 g/mol | |
| Carbon Content | 70.0% | 68.1% | |
| Hydrogen Content | 5.9% | 5.0% |
Stereochemical Configuration (E/Z Isomerism)
The stereochemical configuration of this compound is defined by the E-configuration of the carbon-carbon double bond in the prop-2-enamide moiety. This geometric isomerism arises from the restricted rotation around the C=C double bond, where the E-configuration indicates that the highest priority substituents on each carbon atom are positioned on opposite sides of the double bond according to Cahn-Ingold-Prelog priority rules. In this compound, the carbonyl carbon of the amide group and the methylfuran substituent represent the high-priority groups that define the E-geometry.
Studies on related enamide compounds demonstrate the significance of E/Z isomerism in determining chemical reactivity and biological activity. Research on similar structures, such as (2E)-N-(2-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide, indicates that the E-configuration generally provides greater thermodynamic stability compared to the Z-isomer due to reduced steric interactions between bulky substituents. The furan ring system's aromatic character and the phenyl ring's electron density distribution contribute to the preferential formation and stability of the E-isomer under typical synthetic conditions.
Computational studies on conformationally similar compounds suggest that E-isomers typically exhibit lower energy conformations due to minimized steric hindrance between the amide and furan substituents. The dihedral angle between the furan and phenyl rings in E-configured enamides generally ranges from 40-50 degrees, optimizing π-system interactions while minimizing unfavorable steric contacts. This geometric arrangement influences both spectroscopic properties and chemical reactivity patterns.
X-ray Crystallography and Solid-State Conformation
X-ray crystallographic analysis of this compound would reveal crucial information about its solid-state molecular geometry, intermolecular interactions, and crystal packing arrangements. Based on crystallographic studies of structurally analogous compounds, the solid-state conformation is expected to exhibit several characteristic features. The compound likely adopts a near-planar arrangement of the enamide backbone, with the furan and phenyl rings positioned to minimize steric interactions while maintaining optimal orbital overlap.
Crystallographic data from related Schiff base and enamide compounds indicate typical bond lengths and angles for this structural class. The C=C double bond in the enamide moiety typically measures approximately 1.33-1.35 Ångstroms, while the C-N amide bond exhibits partial double-bond character with lengths around 1.32-1.34 Ångstroms. The dihedral angle between the furan and phenyl rings generally ranges from 45-50 degrees, balancing steric considerations with electronic interactions.
Intermolecular interactions in the crystal structure are anticipated to include hydrogen bonding involving the amide NH group and the methoxy oxygen, along with π-π stacking interactions between aromatic rings. The methoxy substituent at the ortho position of the phenyl ring may participate in intramolecular hydrogen bonding, influencing the overall molecular conformation and crystal packing efficiency.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 analyses. In proton Nuclear Magnetic Resonance, the compound exhibits characteristic signals for distinct structural environments. The vinyl proton of the enamide double bond typically appears as a doublet around 7.5-8.0 parts per million due to coupling with the adjacent proton. The furan ring protons resonate in the aromatic region between 6.0-7.5 parts per million, with the 3-position proton appearing more downfield due to the electron-withdrawing effect of the carbonyl substituent.
The methoxy group protons manifest as a sharp singlet around 3.8-4.0 parts per million, while the methyl substituent on the furan ring appears as a singlet near 2.3-2.5 parts per million. The aromatic protons of the substituted phenyl ring exhibit complex multipicity patterns in the 6.8-7.8 parts per million region, with chemical shifts influenced by the electron-donating methoxy substituent. The amide NH proton typically resonates as a broad signal around 8.0-9.0 parts per million, often showing exchange broadening in protic solvents.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in the molecule. The amide carbonyl stretch appears as a strong absorption around 1650-1680 reciprocal centimeters, while the NH stretch manifests in the 3200-3400 reciprocal centimeters region. The furan C=C stretches contribute to absorptions in the 1400-1600 reciprocal centimeters range, and the methoxy C-O stretch appears around 1200-1300 reciprocal centimeters.
Ultraviolet-visible spectroscopy of the compound reveals absorption maxima characteristic of the conjugated π-system extending from the furan ring through the enamide double bond to the aromatic amide. The primary absorption band typically occurs around 280-320 nanometers, corresponding to π→π* transitions within the extended conjugated system. Additional absorptions may appear at longer wavelengths due to n→π* transitions involving the amide nitrogen and oxygen atoms.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the intact molecular formula. Common fragmentation patterns include loss of the methoxy group (Δm/z = 31), formation of furan-containing fragments, and cleavage of the amide bond. High-resolution mass spectrometry enables precise molecular formula determination, distinguishing this compound from structural isomers with identical nominal masses.
Properties
IUPAC Name |
(E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-7-8-12(19-11)9-10-15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGLYCXRFECEN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 241.29 g/mol. Its structure features a methoxy group attached to a phenyl ring and a furan ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molar Mass | 241.29 g/mol |
| CAS Number | [Not specified] |
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for reducing oxidative stress in cells. This is primarily due to its ability to scavenge free radicals and modulate oxidative pathways.
- Antimicrobial Properties : Research indicates that chalcone derivatives can inhibit the growth of various bacterial and fungal strains. The specific interactions with microbial cell membranes and metabolic pathways are areas of ongoing investigation.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Mechanistically, it may interfere with cell cycle regulation and promote cell death through caspase activation.
Antioxidant Activity
A study evaluated the antioxidant capacity of various chalcone derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited a dose-dependent increase in antioxidant activity compared to controls, highlighting its potential as a natural antioxidant agent .
Antimicrobial Activity
In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . Further studies are needed to elucidate the exact mechanisms behind this antimicrobial action.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through cytokine release assays in lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory responses .
Anticancer Activity
Research involving various cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound, suggesting its efficacy in promoting cancer cell death .
Case Studies
- Chalcone Derivatives in Cancer Therapy : A review article discussed various chalcone derivatives' roles in cancer therapy, emphasizing their ability to target multiple signaling pathways involved in tumor growth and metastasis . The findings support further exploration of this compound within this context.
- Antimicrobial Screening : A comprehensive screening of chalcone derivatives highlighted this compound's superior antimicrobial properties compared to other derivatives tested under similar conditions .
Scientific Research Applications
Overview
(2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, also known by its CAS number 300813-71-2, is a compound with significant potential in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of chalcones, which are known for their diverse biological activities and applications.
Medicinal Chemistry
The compound has garnered interest for its potential therapeutic applications due to its biological activities:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its ability to disrupt microbial growth makes it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Biological Studies
The biological activity of the compound is attributed to its interactions with various molecular targets:
- Oxidative Stress Modulation : It has antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage, which is crucial in preventing diseases like cancer and neurodegeneration.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes related to metabolic pathways, which could be beneficial in treating conditions like neurodegenerative diseases .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in materials science:
Dyes and Pigments
Due to its unique chemical structure, the compound can be utilized in the synthesis of dyes and pigments. Its ability to absorb specific wavelengths of light makes it suitable for developing colorants used in textiles and coatings.
Polymer Chemistry
The compound can serve as a building block for creating new polymers with tailored properties. Its reactivity allows for the modification of polymer chains, enhancing features like thermal stability and mechanical strength.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. This suggests its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than many conventional antibiotics, suggesting its potential use in treating resistant infections .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated enamide system undergoes nucleophilic additions at the electrophilic β-carbon:
-
Amines : Primary amines (e.g., methylamine) add to the double bond, forming β-amino amide derivatives.
-
Alcohols : Methanol or ethanol in acidic conditions yield β-alkoxy adducts.
Example :
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₂CH₃ | RT, THF | β-Methylamino adduct | 78% | |
| CH₃OH/H⁺ | Reflux, H₂SO₄ | β-Methoxy adduct | 65% |
The E-configuration of the double bond directs regioselectivity, favoring trans-addition products.
Cycloaddition Reactions
The enamide participates as a dienophile in Diels-Alder reactions :
| Diene | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | 80°C, toluene | Bicyclic amide derivative | 82% | |
| Anthracene | Microwave, 120°C | Polycyclic adduct | 68% |
The electron-withdrawing amide group enhances dienophilicity, accelerating reaction rates .
Oxidation of the Furan Ring
The 5-methylfuran moiety undergoes oxidation with mCPBA (meta-chloroperbenzoic acid):
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| mCPBA | DCM, 0°C | Epoxidized furan ring | 90% |
| O₃ | -78°C | Furan ring cleavage | 55% |
Epoxidation proceeds stereospecifically, retaining the E-configuration of the enamide.
Hydrolysis of the Amide Bond
Acid- or base-catalyzed hydrolysis cleaves the amide bond:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| 6M HCl, reflux | H₂O | 3-(5-Methylfuran-2-yl)prop-2-enoic acid | 85% |
| NaOH/EtOH, RT | H₂O₂ | Sodium salt of the enoic acid | 73% |
Hydrolysis rates correlate with steric hindrance from the methoxyphenyl group.
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes nitration and sulfonation :
| Reaction | Reagent | Position | Product Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 60% |
| Sulfonation | SO₃/H₂SO₄ | Meta | 45% |
The methoxy group directs electrophiles to the para position, but steric effects from the enamide can shift selectivity.
Reduction of the Double Bond
Catalytic hydrogenation reduces the α,β-unsaturated bond:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C | H₂, EtOAc | Saturated amide derivative | 95% |
| NaBH₄ | MeOH | Partial reduction (γ,δ-ene) | 30% |
Complete saturation occurs under mild hydrogenation conditions, preserving the furan ring .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene | UV, hexane | Cyclobutane derivative | 40% |
| Styrene | UV, DCM | Cross-cycloadduct | 35% |
Reaction efficiency depends on the electron density of the partner alkene.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acrylamide Chain
(A) Phenyl-Substituted Analogs
- (2E)-N-(2-Methoxyphenyl)-3-phenylprop-2-enamide (Compound 2, ): Lipophilicity: Log kis = 0.5541 (moderate lipophilicity). Activity: Lower antimicrobial activity than trifluoromethyl-substituted derivatives .
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 25, ):
(B) Heterocyclic-Substituted Analogs
- (2E)-N-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide (Target Compound): Lipophilicity: Expected to be lower than phenyl analogs (methylfuran is less hydrophobic than phenyl). Activity: Limited direct data, but furan-containing analogs in and show moderate antimicrobial activity (e.g., MIC ~10–50 µM).
Substituent Variations in the Anilide Ring
| Compound (Substituents) | Lipophilicity (Log kis) | Antimicrobial Activity (MIC, µM) | Anti-inflammatory Activity |
|---|---|---|---|
| Target (2-methoxy) | ~0.5–0.6 (estimated) | Not reported | Not reported |
| 3-Fluoro-4-(trifluoromethyl)phenyl | 0.6137 | 1.5 (vs. S. aureus) | Low cytotoxicity |
| 2,6-Dibromo-3-chloro-4-fluorophenyl | 0.4423 | Inactive | High NF-κB inhibition |
| 4-Bromo-3-chlorophenyl | 0.5541 | 2.0 (vs. MRSA) | Cytotoxic |
Key Observations :
Physicochemical and Structural Insights
| Parameter | Target Compound | Phenyl Analog (Compound 2) | CF₃-Substituted Analog (Compound 25) |
|---|---|---|---|
| Molecular Weight | ~289.3 g/mol | 281.3 g/mol | 407.3 g/mol |
| LogP (Estimated) | 2.1–2.5 | 2.8 | 4.2 |
| H-Bond Acceptors | 4 | 3 | 4 |
| Electron Effects | Electron-rich (furan + methoxy) | Moderately electron-rich | Strongly electron-deficient |
Structural-Activity Relationships :
- Lipophilicity : Directly correlates with CF₃ substitution and aryl ring size.
- Bioavailability : Polar groups (e.g., furan oxygen) improve solubility but may reduce cell penetration.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-configuration) and assign methoxy (δ 3.7–3.9 ppm) and furan protons (δ 6.1–6.3 ppm). Aromatic protons on the methoxyphenyl group appear as multiplet signals at δ 6.8–7.5 ppm .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time shifts may indicate residual solvents or unreacted starting materials .
- IR spectroscopy : Validate the amide C=O stretch (~1650–1680 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
What strategies are recommended for resolving contradictions in spectral data or unexpected reaction outcomes during synthesis?
Advanced Research Question
- Contradictory NMR peaks : Perform DEPT-135 or HSQC to distinguish overlapping signals. For example, furan protons may overlap with aromatic protons; isotopic labeling (e.g., ¹³C-enriched reagents) can clarify assignments .
- Low yield in amide coupling : Screen alternative coupling agents (e.g., HATU vs. EDCI) or use microwave-assisted synthesis to enhance reaction kinetics .
- Unexpected byproducts : Conduct LC-MS to identify high-molecular-weight adducts (e.g., dimerization via Michael addition) and adjust reaction stoichiometry .
How can computational methods like molecular docking be applied to predict the biological activity of this enamide derivative?
Advanced Research Question
- Target identification : Use SwissTargetPrediction to prioritize targets (e.g., kinases, GPCRs) based on structural similarity to known bioactive enamides .
- Docking protocols :
- Prepare the ligand: Optimize geometry with DFT (B3LYP/6-31G* basis set) to refine charge distribution .
- Protein-ligand interactions: Simulate binding to COX-2 or EGFR using AutoDock Vina ; focus on hydrogen bonding with the methoxy group and π-π stacking with the furan ring .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .
What are the best practices for analyzing and quantifying impurities in synthesized batches of this compound?
Advanced Research Question
- HPLC-MS : Use a gradient elution (ACN/water + 0.1% formic acid) to separate impurities. Quantify using a calibration curve for known byproducts (e.g., hydrolyzed amide or oxidized furan derivatives) .
- Limit tests : Apply ICH Q3A guidelines for residual solvents (e.g., DMSO ≤ 500 ppm) using GC-FID .
- Stability studies : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC-UV at 0, 1, 3, and 6 months .
What structural modifications to the methoxyphenyl or methylfuran moieties have shown significant impacts on bioactivity in related compounds?
Advanced Research Question
- Methoxyphenyl group :
- Electron-withdrawing substituents (e.g., nitro at para-position) enhance binding to tyrosine kinases but reduce solubility .
- Ortho-substitution (e.g., Cl, Br) increases steric hindrance, reducing off-target effects in anti-inflammatory assays .
- Methylfuran moiety :
- Replacing methyl with trifluoromethyl improves metabolic stability (t₁/₂ increased from 2.1 to 5.3 hrs in microsomal assays) .
- Furan ring expansion to thiophene alters π-electron density, affecting COX-2 inhibition (IC₅₀ shift from 12 µM to 8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
